4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde is an organic compound with the molecular formula C18H15NO3 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a methoxy group, a quinolin-8-yloxy group, and a benzaldehyde moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with quinolin-8-ol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base
Major Products Formed
Oxidation: 4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzoic acid
Reduction: 4-Methoxy-3
Properties
IUPAC Name |
4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIREKLWZOZJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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